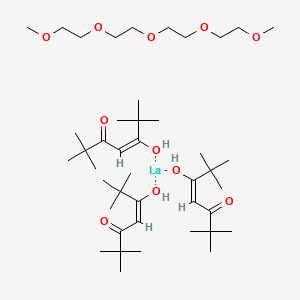

三(2,2,6,6-四甲基-3,5-庚二酮)镧四甘醇加合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound. It is related to other compounds such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) and Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), which are used as precursors for aerosol-assisted CVD of mixed-conducting ceramic films .

Synthesis Analysis

The synthesis of similar compounds, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), has been reported. It was synthesized by the interaction of yttrium nitrate hydrate with TMHD in methanol solution .Molecular Structure Analysis

The molecular structure of similar compounds, such as tris-2,2,6,6-tetramethyl-heptane-3,5-dione indium, has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione, a component of the compound, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .科学研究应用

量热研究和加合物形成

已进行量热滴定研究以了解镧系位移试剂的反应,包括三(2,2,6,6-四甲基庚烷-3,5-二酮)-铕(III)和-镱(III),与有机底物。这些研究提供了对加合物形成的稳定性常数和热力学性质的见解,揭示了空间效应如何影响这些反应 (Graddon 和 Muir,1981)。

分子结构分析

已执行 DFT 计算来分析镧系元素三(2,2,6,6-四甲基庚烷-3,5-二酮)配合物的分子结构,揭示了分子参数和化学键性质的规律性。这些研究有助于理解这些配合物首选的几何结构和势能面,从而有助于我们了解配位化学和材料科学 (Sliznev、Belova 和 Girichev,2015)。

发光传感

已探索三(β-二酮基)镧系元素的发光传感能力,特别是对于生物底物,如谷氨酸、天冬氨酸及其二肽。这些研究证明了镧系元素配合物在分析应用中的潜力,例如蛋白质组学和食品科学,突出了近红外发射配合物的独特优势 (Tsukube、Yano 和 Shinoda,2009)。

表面科学

已使用扫描隧道显微镜研究了挥发性镧系元素配合物(例如三(2,2,6,6-四甲基-3,5-庚二酮)铽(III))在金属表面的沉积。这些研究提供了对有序亚单层薄膜形成的见解,扩展了我们对分子磁体及其在表面科学中的应用的理解 (Isshiki 等人,2015)。

作用机制

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound that primarily targets metal ions in various chemical reactions . The compound acts as a ligand, binding to these metal ions and forming stable complexes .

Mode of Action

The compound interacts with its targets through its bidentate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione . This ligand forms a chelate ring with the metal ion, resulting in a stable complex . The compound’s mode of action involves O-additions and C-additions .

Biochemical Pathways

The compound’s ability to form stable complexes with metal ions suggests it may influence metal-dependent biochemical pathways .

Pharmacokinetics

Its stability and reactivity suggest it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, including low-temperature gas-phase metal transport .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been studied in the gas phase, suggesting that its activity may be influenced by temperature and pressure

属性

IUPAC Name |

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.C10H22O5.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h3*7,12H,1-6H3;3-10H2,1-2H3;/b3*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKKVCDTOLQBDH-YCLPLZAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82LaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}but-2-enenitrile](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)